2-(2-METHOXYPHENYL)-N-[3-(4-MORPHOLINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE
Description
2-(2-Methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a morpholinylcarbonyl group, and a tetrahydrobenzothiophene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-27-17-8-4-2-6-15(17)14-19(25)23-21-20(16-7-3-5-9-18(16)29-21)22(26)24-10-12-28-13-11-24/h2,4,6,8H,3,5,7,9-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZRSFCBOIPRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of 2-methoxyphenyl isocyanate as a starting material, which undergoes a series of reactions to introduce the morpholinylcarbonyl and tetrahydrobenzothiophene groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The stability of intermediates and the final product under various conditions is also a critical consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
2-(2-Methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
4-Methoxyphenyl 3-(2-furyl)-2-propenoate: Another compound with a methoxyphenyl group, used in different chemical applications.
Methoxyphenylacetic acid: A simpler compound with a methoxyphenyl group, used in various chemical reactions.
Uniqueness
2-(2-Methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
